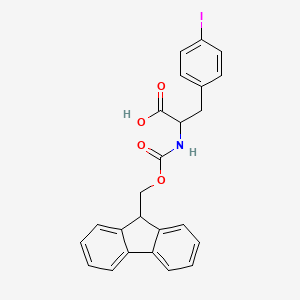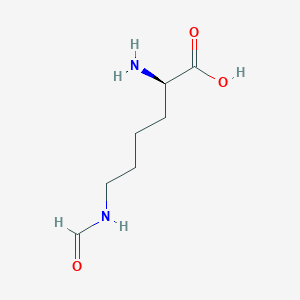
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C17H20ClNO5. It is known for its complex structure, which includes a benzofuran core, a morpholinomethyl group, and various functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carboxylic acid derivatives.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Morpholinomethylation: Addition of the morpholinomethyl group using morpholine and formaldehyde under basic conditions.
Esterification: Formation of the ethyl ester through reaction with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-Chloro-5-oxo-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester.
Reduction: Formation of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarbinol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-hydroxy-2-methyl-3-benzofurancarboxylic acid ethyl ester: Lacks the morpholinomethyl group.
5-Hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester: Lacks the chlorine atom.
4-Chloro-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester: Lacks the hydroxyl group.
Uniqueness
The presence of the chlorine atom, hydroxyl group, and morpholinomethyl group in 4-Chloro-5-hydroxy-2-methyl-6-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester contributes to its unique chemical properties and potential applications. These functional groups enable a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
55831-72-6 |
|---|---|
Molecular Formula |
C17H20ClNO5 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
ethyl 4-chloro-5-hydroxy-2-methyl-6-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H20ClNO5/c1-3-23-17(21)13-10(2)24-12-8-11(16(20)15(18)14(12)13)9-19-4-6-22-7-5-19/h8,20H,3-7,9H2,1-2H3 |
InChI Key |
OFLKTCIOLCBSLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN3CCOCC3)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12816309.png)
![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)

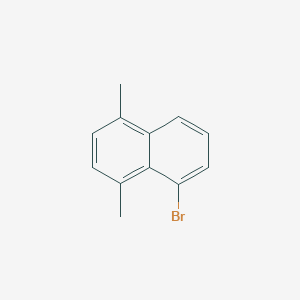
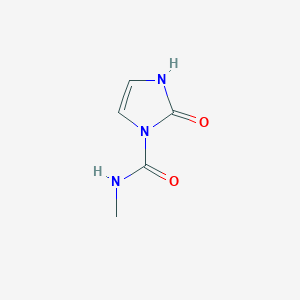

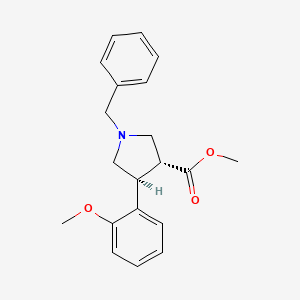
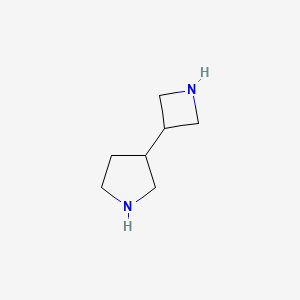
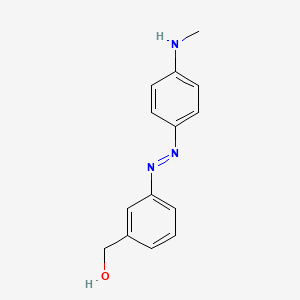
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
